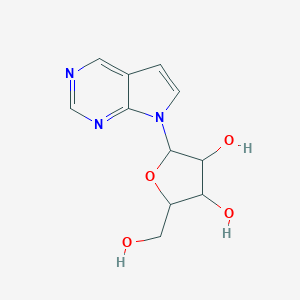![molecular formula C17H15NO2 B231976 (2Z)-2-[(4-dimethylaminophenyl)methylene]benzofuran-3-one](/img/structure/B231976.png)
(2Z)-2-[(4-dimethylaminophenyl)methylene]benzofuran-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2Z)-2-[(4-dimethylaminophenyl)methylene]benzofuran-3-one, also known as DABCYL, is a fluorescent dye that is commonly used in scientific research. It is a member of the benzofuran family of compounds and is often used as a quencher in fluorescence resonance energy transfer (FRET) experiments. In
作用机制
The mechanism of action of (2Z)-2-[(4-dimethylaminophenyl)methylene]benzofuran-3-one as a quencher in FRET experiments is based on the principle of energy transfer. When a donor molecule is excited by a light source, it emits fluorescence energy. This energy can be transferred to an acceptor molecule if the two molecules are in close proximity. In FRET experiments, (2Z)-2-[(4-dimethylaminophenyl)methylene]benzofuran-3-one is used as the acceptor molecule, which absorbs the fluorescence energy from the donor molecule and dissipates it as heat.
Biochemical and Physiological Effects
(2Z)-2-[(4-dimethylaminophenyl)methylene]benzofuran-3-one has no known biochemical or physiological effects as it is not used as a drug or therapeutic agent. It is used solely as a research tool in scientific experiments.
实验室实验的优点和局限性
One of the main advantages of using (2Z)-2-[(4-dimethylaminophenyl)methylene]benzofuran-3-one as a quencher in FRET experiments is its high quenching efficiency. It is also relatively easy to synthesize and has a long shelf life. However, one of the limitations of using (2Z)-2-[(4-dimethylaminophenyl)methylene]benzofuran-3-one is its limited spectral range. It has a narrow absorption spectrum, which can limit its use in certain experiments.
未来方向
There are several future directions for the use of (2Z)-2-[(4-dimethylaminophenyl)methylene]benzofuran-3-one in scientific research. One potential area of research is the development of new quenchers with broader spectral ranges. Another area of research is the use of (2Z)-2-[(4-dimethylaminophenyl)methylene]benzofuran-3-one in combination with other fluorescent dyes to create more complex FRET experiments. Additionally, there is potential for the use of (2Z)-2-[(4-dimethylaminophenyl)methylene]benzofuran-3-one in other types of experiments, such as fluorescence lifetime imaging microscopy (FLIM) and fluorescence correlation spectroscopy (FCS). Overall, the use of (2Z)-2-[(4-dimethylaminophenyl)methylene]benzofuran-3-one in scientific research is an area of ongoing exploration and innovation.
Conclusion
In conclusion, (2Z)-2-[(4-dimethylaminophenyl)methylene]benzofuran-3-one is a fluorescent dye that is commonly used in scientific research as a quencher in FRET experiments. Its high quenching efficiency and ease of synthesis make it a valuable research tool. While its limited spectral range is a potential limitation, there are several future directions for the use of (2Z)-2-[(4-dimethylaminophenyl)methylene]benzofuran-3-one in scientific research. As research in this area continues to evolve, there is potential for new discoveries and advancements in the field of fluorescence-based research.
合成方法
The synthesis of (2Z)-2-[(4-dimethylaminophenyl)methylene]benzofuran-3-one involves the reaction of 4-dimethylaminobenzaldehyde with 3-acetylbenzofuran in the presence of a base catalyst. The resulting product is a yellow-orange powder that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.
科学研究应用
(2Z)-2-[(4-dimethylaminophenyl)methylene]benzofuran-3-one is commonly used in scientific research as a quencher in FRET experiments. FRET is a technique that allows researchers to measure the distance between two fluorescent molecules. In FRET experiments, (2Z)-2-[(4-dimethylaminophenyl)methylene]benzofuran-3-one is often used as the quencher, which absorbs the fluorescence energy from the donor molecule and dissipates it as heat. This allows researchers to measure the distance between the two molecules based on the amount of fluorescence energy transferred.
属性
产品名称 |
(2Z)-2-[(4-dimethylaminophenyl)methylene]benzofuran-3-one |
|---|---|
分子式 |
C17H15NO2 |
分子量 |
265.31 g/mol |
IUPAC 名称 |
(2Z)-2-[[4-(dimethylamino)phenyl]methylidene]-1-benzofuran-3-one |
InChI |
InChI=1S/C17H15NO2/c1-18(2)13-9-7-12(8-10-13)11-16-17(19)14-5-3-4-6-15(14)20-16/h3-11H,1-2H3/b16-11- |
InChI 键 |
BDLCKVSBCPDQJX-WJDWOHSUSA-N |
手性 SMILES |
CN(C)C1=CC=C(C=C1)/C=C\2/C(=O)C3=CC=CC=C3O2 |
SMILES |
CN(C)C1=CC=C(C=C1)C=C2C(=O)C3=CC=CC=C3O2 |
规范 SMILES |
CN(C)C1=CC=C(C=C1)C=C2C(=O)C3=CC=CC=C3O2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[Hydroxy(phenyl)methyl]butanoic acid](/img/structure/B231896.png)





![S-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl] benzenecarbothioate](/img/structure/B231927.png)
![1-[(2,3-Dichlorophenyl)sulfonyl]piperidine](/img/structure/B231930.png)
![2-[[(9Z,12Z)-9,12-Octadecadienyl]oxy]ethanol](/img/structure/B231932.png)




![[(5R,6S)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl]oxy-phenoxymethanethione](/img/structure/B231941.png)